

Application Note: High-Fidelity Stereoselective Synthesis of *trans*-2-Undecen-1-ol

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Compound of Interest

Compound Name: *trans*-2-Undecen-1-ol

CAS No.: 37617-03-1

Cat. No.: B1580871

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Executive Summary

This application note details a robust, two-stage protocol for the synthesis of ***trans*-2-undecen-1-ol**, a critical pheromone intermediate and fragrance compound. Unlike alkyne reduction routes that require handling liquid ammonia or pyrophoric lithium dispersions, this protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction to establish high ()-stereoselectivity (>95%), followed by a chemoselective reduction using Diisobutylaluminum hydride (DIBAL-H).

Key Advantages of This Protocol:

- **Stereocontrol:** Thermodynamic control in the HWE step guarantees the *trans* () isomer.
- **Scalability:** Avoids cryogenic distillation of ammonia (common in Birch reductions).
- **Purification:** The intermediate ester allows for easy silica gel purification before the final reduction.

Strategic Analysis & Retrosynthesis

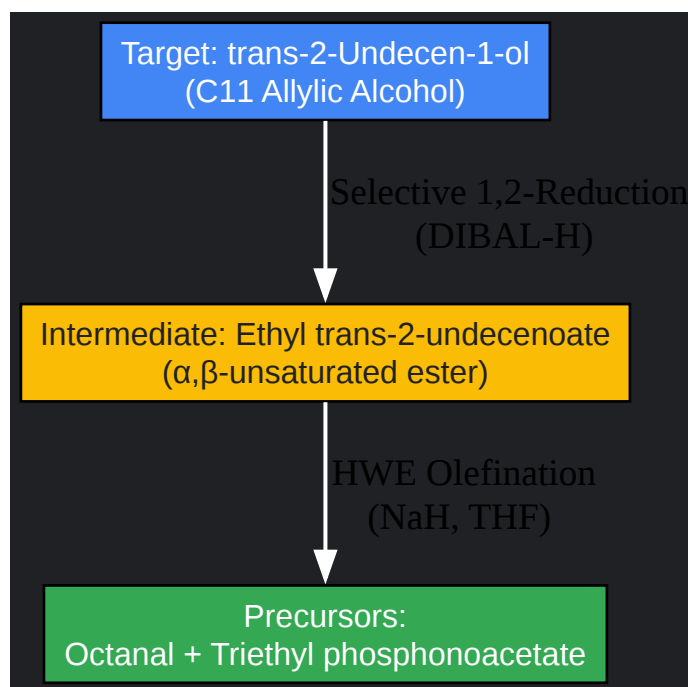
The synthesis targets the 11-carbon allylic alcohol. The primary challenge is controlling the geometry of the C2=C3 double bond.

Pathway Comparison

Feature	HWE Route (Recommended)	Alkyne Reduction Route	Cross-Metathesis
Precursors	Octanal + Phosphonate	2-Undecyn-1-ol	1-Decene + Allyl Alcohol
Stereoselectivity	>95% E-isomer (Intrinsic)	High E (requires Red- Al or Li/NH)	Statistical mixtures (often requires excess)
Safety Profile	Moderate (NaH, DIBAL-H)	High Risk (Li/NH is hazardous)	Low Risk (Catalytic)
Cost	Low (Commodity chemicals)	Medium	High (Ru-Catalysts)

Retrosynthetic Logic

The strategy disconnects the C1-C2 bond via reduction and the C2-C3 bond via olefination.



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Figure 1: Retrosynthetic tree illustrating the disconnection strategy.

Experimental Protocols

Phase 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesize ethyl trans-2-undecenoate from octanal. Mechanism: The phosphonate carbanion attacks the aldehyde.[1][2] The steric bulk of the phosphonate ester groups favors the formation of the trans-oxaphosphetane intermediate, which collapses to the (

)-alkene.[3]

Materials

- Reagent A: Triethyl phosphonoacetate (1.2 equiv)
- Reagent B: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
- Substrate: Octanal (1.0 equiv)
- Solvent: Anhydrous THF (0.5 M concentration relative to octanal)

Protocol

- **Base Activation:** In a flame-dried Schlenk flask under Argon, wash NaH (1.2 equiv) with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous THF.
- **Phosphonate Addition:** Cool the suspension to 0°C. Add Triethyl phosphonoacetate (1.2 equiv) dropwise.
 - **Observation:** Evolution of H₂ gas will occur. The solution should turn clear/yellowish as the anion forms. Stir for 30 mins at 0°C.
- **Aldehyde Addition:** Add Octanal (1.0 equiv) dropwise to the reaction mixture at 0°C.
 - **Critical Control:** Maintain temperature <5°C during addition to maximize selectivity.
- **Reaction:** Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).^[4]
- **Workup:** Quench with Saturated NH₄Cl. Extract with Diethyl Ether (3x).^[5] Wash combined organics with Brine, dry over MgSO₄, and concentrate.
- **Purification:** Flash chromatography (Silica Gel, 0-5% EtOAc in Hexane).
 - **Expected Yield:** 85–95%.
 - **Product:** Colorless oil.

Phase 2: Chemoselective Reduction (DIBAL-H)

Objective: Reduce the ester to the allylic alcohol without reducing the alkene (1,4-reduction).

Safety Warning: DIBAL-H is pyrophoric. Handle strictly under inert atmosphere.

Materials

- **Substrate:** Ethyl trans-2-undecenoate (from Phase 1)

- Reagent: DIBAL-H (1.0 M in Hexanes/Toluene), 2.2 equiv.
 - Note: 2.0 equiv are stoichiometrically required (one hydride removes the ethoxy group, the second reduces the aldehyde intermediate). 2.2 equiv ensures completion.
- Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

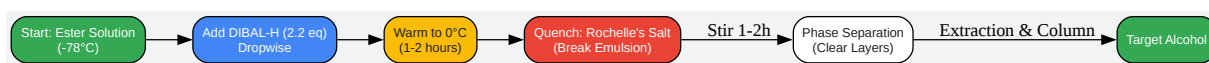
Protocol

- Setup: Dissolve the ester (1.0 equiv) in anhydrous DCM (0.2 M) in a flame-dried flask under Argon. Cool to -78°C (Dry ice/Acetone bath).
- Addition: Add DIBAL-H (2.2 equiv) dropwise via syringe or cannula along the side of the flask to precool the reagent.
 - Rate: Slow enough to keep internal temp below -70°C .
- Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.
 - Checkpoint: Do not reflux. High temperatures can promote over-reduction or isomerization.
- The Rochelle's Salt Workup (Crucial):
 - Dilute the reaction with diethyl ether at 0°C .
 - Slowly add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) (approx. 3 mL per mmol of DIBAL used).
 - The Emulsion Phase: The mixture will form a thick, white, gelatinous emulsion. Vigorous stirring is required.
 - Stir at RT for 1–2 hours until the layers clearly separate into two clear phases (organic top, aqueous bottom).
- Isolation: Separate layers. Extract aqueous layer with DCM.^[6] Dry combined organics over Na

SO

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- Purification: Flash chromatography (10-20% EtOAc in Hexanes).



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Figure 2: Workflow for the DIBAL-H reduction and emulsion management.

Quality Control & Validation

NMR Spectroscopy (1H NMR, 400 MHz, CDCl₃)

The hallmark of the trans isomer is the coupling constant (

) of the vinylic protons.

- 5.6–5.7 ppm (dt): Proton at C2. Look for a large coupling constant

.

- Note: If

, you have significant cis (

) contamination.

- 4.0–4.1 ppm (d): Hydroxymethyl protons (-CH₂-OH).

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield (Step 2)	Aluminum emulsion trapped product.	Increase stirring time with Rochelle's salt; add more ether to dilute.
Z-Isomer Present	HWE reaction warmed too fast or wrong solvent.	Ensure Step 1 is kept at 0°C during addition; use THF (favors trans).
Over-reduction	Temperature too high during DIBAL step.	Keep DIBAL addition strictly at -78°C; quench at 0°C.

References

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